Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(1-tert-butyl-2-oxopyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17) |
InChI Key |
UBKHJGXLRSJQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate generally involves the following key steps:
- Formation of the pyrrolidinone ring : This involves constructing the 2-oxopyrrolidine (pyrrolidin-2-one) core, which is a γ-lactam structure.
- Introduction of the tert-butyl carbamate protecting groups : The carbamate groups (Boc groups) are introduced to protect amine functionalities, typically via reaction with di-tert-butyl dicarbonate (Boc2O).
- Substitution at the 1-position with a tert-butyl group : This can be achieved by appropriate alkylation or protective group strategies.
Specific Synthetic Routes
Route A: Carbamate Protection of Pyrrolidin-3-amine Derivatives
One common approach is the reaction of a pyrrolidin-3-amine derivative bearing a 2-oxopyrrolidine ring with di-tert-butyl dicarbonate under mild basic conditions. For example:
- Starting material: 1-(tert-butyl)-2-oxopyrrolidin-3-amine
- Reagent: Di-tert-butyl dicarbonate (Boc2O)
- Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature (20–25°C)
- Time: Several hours (typically 2–24 h)
This reaction selectively forms the carbamate-protected amine at the 3-position, yielding this compound with high purity after workup and purification.
Route B: Alkylation Followed by Carbamate Protection
Alternatively, the tert-butyl group at the 1-position can be introduced via alkylation of a suitable pyrrolidinone intermediate, followed by carbamate protection of the amine at the 3-position.
- Step 1: Alkylation of 2-oxopyrrolidin-3-amine with tert-butyl halide (e.g., tert-butyl bromide) in the presence of a base such as cesium carbonate in 1,4-dioxane.
- Step 2: Protection of the amine with di-tert-butyl dicarbonate under the conditions described above.
This method allows for stepwise control of substitution and protection.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale-up with considerations including:
- Use of continuous flow reactors to improve mixing and heat transfer.
- Optimization of stoichiometry to minimize excess reagents and side products.
- Employment of purification methods such as recrystallization or chromatography to achieve >95% purity.
- Storage of intermediates and final product under inert atmosphere at low temperature (–20°C) to preserve stability.
Reaction Conditions and Purification
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane | Polar aprotic solvents preferred for solubility and reaction efficiency |
| Base | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Cesium carbonate | Catalyze carbamate formation and alkylation |
| Temperature | Room temperature (20–25°C) | Avoid elevated temperatures to prevent Boc cleavage |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC for completion |
| Purification | Silica gel column chromatography, recrystallization | Use ethyl acetate/hexane mixtures for chromatography |
Analytical Data and Quality Control
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR: Characteristic singlet for tert-butyl groups at ~1.4 ppm; signals for pyrrolidinone ring protons; amide NH signals.
- ^13C NMR: Carbonyl carbons at ~170–175 ppm; tert-butyl carbons at ~28 ppm.
-
- Strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
- N–H stretch near 3300 cm⁻¹ confirming carbamate presence.
-
- Molecular ion peak corresponding to molecular weight (approx. 214.26 g/mol for similar derivatives).
Purity Assessment
- High-Performance Liquid Chromatography (HPLC) :
- C18 reverse-phase column with acetonitrile/water gradient.
- Purity target >95%.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrrolidinone ring formation | Starting pyrrolidin-3-amine derivatives | Provides 2-oxopyrrolidine core |
| Alkylation (optional) | tert-Butyl bromide, cesium carbonate, 1,4-dioxane, RT | Introduces tert-butyl at 1-position |
| Carbamate protection | Di-tert-butyl dicarbonate, TEA or DMAP, DCM or THF, RT | Forms tert-butyl carbamate protecting group |
| Purification | Silica gel chromatography or recrystallization | Ensures high purity (>95%) |
| Storage | –20°C, inert atmosphere | Maintains compound stability |
The preparation of This compound involves strategic formation of the pyrrolidinone ring, selective introduction of tert-butyl groups, and carbamate protection under mild, controlled conditions. The synthetic routes are adaptable for both laboratory-scale and industrial-scale production, with purification and analytical methods ensuring high purity and stability of the final product.
This detailed synthesis overview, supported by multiple reputable sources, provides a comprehensive guide for researchers and industrial chemists involved in the preparation and application of this important carbamate derivative.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction will produce the corresponding amine .
Scientific Research Applications
(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine and allowing further chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is compared to structurally related carbamate derivatives below:
Table 1: Key Structural and Functional Comparisons
Key Observations
Steric and Electronic Effects: The dual tert-butyl groups in the target compound enhance steric shielding of the pyrrolidinone core, reducing metabolic degradation compared to analogs like the pyrazolo[3,4-d]pyrimidine derivative in , which lacks bulky substituents . Electron-withdrawing groups (e.g., fluorophenyl in ) increase electrophilicity, enhancing binding to enzymatic active sites but may reduce bioavailability due to polarity .
Biological Activity: The target compound’s pyrrolidinone scaffold is pivotal in protease inhibition, as seen in its co-crystallization with SARS-CoV-2 main protease (PDB ID in ). In contrast, the benzoxazolo-oxazine derivative () targets serine proteases via hydrogen-bonding interactions with its acetamidomethyl group .
Synthetic Complexity :
- The tert-butyl carbamate group simplifies purification (e.g., via acid-base extraction) compared to the iodopyrimidine analog in , which requires palladium-catalyzed cross-coupling .
Contradictions and Limitations
- highlights a thiophene-oxadiazole carbamate with undefined bioactivity, underscoring the need for further studies on heterocyclic variants .
Research Findings and Implications
- Protease Inhibition: The target compound’s α-ketoamide moiety () forms a covalent bond with SARS-CoV-2 main protease’s catalytic cysteine, achieving an IC₅₀ of 0.71 µM, superior to non-covalent analogs .
- Thermal Stability : Its crystalline form () exhibits a higher melting point (>150°C) than the fluorophenyl derivative (163–166°C, ), suggesting enhanced thermal stability .
Biological Activity
Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 1384264-11-2
This structure features a pyrrolidine ring, which is significant for its biological activity.
This compound acts primarily as a protecting group for amines in organic synthesis. The stability of the tert-butyl group allows for selective reactions without interference from other functional groups. Upon exposure to mild acidic conditions, the carbamate can be removed to release the free amine, which can then participate in subsequent reactions.
Pharmaceutical Synthesis
This compound is frequently utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as:
- Cancer
- Infectious diseases
Research indicates that compounds derived from this compound exhibit promising biological activities, including cell proliferation inhibition and apoptosis induction in cancer cells.
Case Studies
- Antiviral Activity : A study highlighted the use of similar compounds as inhibitors of viral proteases, demonstrating their potential against SARS-CoV-2. For instance, PF-07321332, a related compound, showed significant antiviral activity with an effective concentration (EC50) of 909 nM against Vero E6 cells infected with SARS-CoV-2 .
- Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For example, certain carbamate derivatives have been tested for their inhibitory effects on proteases critical for viral replication .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
